molecular formula C55H102O6 B016418 1,2-Dioleoyl-3-palmitoylglycerol CAS No. 2190-30-9

1,2-Dioleoyl-3-palmitoylglycerol

Cat. No.: B016418
CAS No.: 2190-30-9
M. Wt: 859.4 g/mol
InChI Key: JFISYPWOVQNHLS-LBXGSASVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-3-palmitoylglycerol (DOPG) is a glycerolipid found in the cell membranes of all living organisms. It is a major component of phospholipids, which are essential for the maintenance of cell structure and function. DOPG is a major component of the cell membrane, and plays a vital role in cell signaling, transport of molecules, and energy production. DOPG is also known to have anti-inflammatory and anti-oxidative properties.

Scientific Research Applications

  • Infant Nutrition and Formula :

    • Enhances oxidative stability, maintains product quality, and improves nutrition absorption in infant formula without affecting absorption in mice (Du et al., 2018).
    • Used in infant formulas through a two-step process, enhancing its quality and utility in structured lipids industries (Qin et al., 2011).
    • Synthesized with high yields and purity using sn1,3-regiospecific lipases for infant nutrition (Schmid et al., 1999).
    • Offers benefits for infant growth and development, and lipase-catalyzed synthesis provides a cost-effective production method (Ghide & Yan, 2021).
  • Nutritional Benefits and Biochemical Synthesis :

    • Enzymatic transesterification provides a highly purified diacid 1,3-diacylglycerol with significant nutritional benefits and biological functions (Wang et al., 2015).
    • Enhances lymph chylomicron transport, composition, and size in rats, indicating higher transport rates of triacylglycerols and dioleoyl-palmitoyl glycerol (Aoe et al., 1997).
  • Industrial and Technological Applications :

    • A solvent-free method for its synthesis has been developed, with high yield and purity, showing potential for biofuel components (Wang et al., 2014).
    • Efficient separation and analysis methods for 1,3-dioleoyl-2-palmitoylglycerol in infant formulas and oils, suitable for both high and low content products, have been established (Vyssotski et al., 2015).
  • Chemical and Physical Properties :

    • Solid-liquid phase equilibrium and polymorphic transition behaviors have been studied, revealing important insights for binary mixtures involving 1,2-Dioleoyl-3-palmitoylglycerol (Lu et al., 2019).
    • Crystallization and transformation of polymorphic forms have been analyzed, showing the influence of cooling and heating rates on the stability of different forms (Bayés-García et al., 2013).

Future Directions

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (the most abundant triacyl glycerol in human milk fat) and its benefits to infants when it is added in infant formulas have been the focus of research over the last 20 years. Future research trends for efficient OPO synthesis are also being explored .

Mechanism of Action

Palmitodiolein, also known as Glycerol dioleate palmitate, Triglyceride OOP, Triglyceride POO, or 1,2-Dioleoyl-3-palmitoylglycerol, is a triacylglycerol found in vegetable oils . This article aims to provide a comprehensive overview of the mechanism of action of Palmitodiolein, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that palmitodiolein is a triacylglycerol, a type of lipid that plays crucial roles in various biological processes

Biochemical Pathways

The biochemical pathways affected by Palmitodiolein are not well-established. Given its nature as a triacylglycerol, it may be involved in lipid metabolism and other related pathways. More research is needed to summarize the affected pathways and their downstream effects .

Result of Action

The molecular and cellular effects of Palmitodiolein’s action are not well-defined. As a triacylglycerol, it may have roles in energy storage, membrane structure, and signaling. The specific effects of palmitodiolein on these processes are yet to be determined .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISYPWOVQNHLS-LBXGSASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302803
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-30-9, 27071-84-7
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Palmito-1,2-diolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol dioleate palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyl-3-palmitoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PALMITO-1,2-DIOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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